molecular formula C20H13N B1594412 13H-Dibenzo[a,i]carbazole CAS No. 239-64-5

13H-Dibenzo[a,i]carbazole

Cat. No.: B1594412
CAS No.: 239-64-5
M. Wt: 267.3 g/mol
InChI Key: IUILSTHMSGDSHQ-UHFFFAOYSA-N
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Description

13H-Dibenzo[a,i]carbazole is a polycyclic aromatic hydrocarbon with the molecular formula C20H13N. It is a nitrogen-containing heterocyclic compound, characterized by its three-ring structure consisting of a pyrrole ring fused on either side to benzene rings. This compound is known for its significant chemical stability and unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13H-Dibenzo[a,i]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclodehydrogenation of N-aryl-2-naphthylamines. This reaction is often carried out in the presence of a strong acid, such as polyphosphoric acid, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 13H-Dibenzo[a,i]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

13H-Dibenzo[a,i]carbazole has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.

    Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.

    Medicine: Investigated for its potential use in drug development and cancer research.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 13H-Dibenzo[a,i]carbazole involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s ability to generate reactive oxygen species also contributes to its biological activity .

Comparison with Similar Compounds

    Carbazole: A simpler structure with similar aromatic properties.

    Dibenzofuran: Lacks the nitrogen atom but shares the polycyclic aromatic structure.

    Dibenzothiophene: Contains sulfur instead of nitrogen.

Uniqueness: 13H-Dibenzo[a,i]carbazole is unique due to its nitrogen-containing heterocyclic structure, which imparts distinct electronic properties and reactivity compared to its sulfur and oxygen analogs .

Properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-12,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUILSTHMSGDSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075373
Record name 1,2;7,8-Dibenzocarbazole
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Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239-64-5
Record name 13H-Dibenzo[a,i]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2:7,8-Dibenzocarbazole
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Record name 13H-Dibenzo[a,i]carbazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109911
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Record name 1,2;7,8-Dibenzocarbazole
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Record name Dibenzo[a,i]carbazole
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Record name 1,2:7,8-DIBENZOCARBAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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